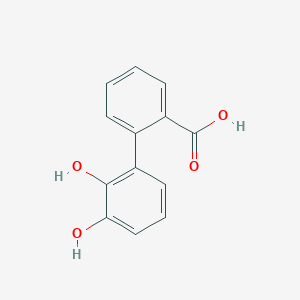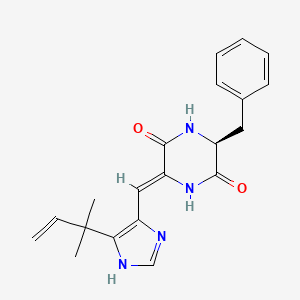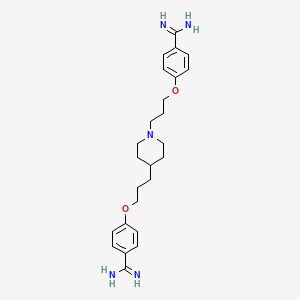
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenyl)-2-methyl-3-pyridinecarboxylic acid is a phenylpyridine.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid is involved in the formation of hydrogen-bonded dimers and chains of rings in certain compounds. For instance, in a study by Quiroga et al. (2010), the molecule formed cyclic centrosymmetric dimers through C-H...pi(arene) hydrogen bonds in a related compound. This suggests its potential role in the structural analysis and design of new molecular compounds (Quiroga et al., 2010).
Fluorescence Properties in Tb(III) Complexes
Luo et al. (2010) explored the fluorescence properties of Tb(III) complexes with derivatives of pyridine-2,6-dicarboxylic acid, which includes compounds related to 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid. This research indicates its relevance in studying the luminescent properties of metal complexes, which can have applications in materials science and bioimaging (Luo et al., 2010).
Influence on Magnetic Properties
Research by Cui et al. (2008) on polymeric CoII complexes involving pyridine-2,6-dicarboxylic acid and its derivatives revealed that the presence of substituents like 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid can influence the magnetic interactions in these complexes. This suggests its utility in the study and design of magnetic materials (Cui et al., 2008).
Applications in Synthesis of New Compounds
Al-Issa (2012) demonstrated the use of related pyridine derivatives in synthesizing a new series of compounds. This indicates the potential of 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid in synthetic chemistry, particularly in the development of novel organic compounds (Al-Issa, 2012).
Vasodilation Property Evaluation
Girgis et al. (2008) explored the vasodilation properties of pyridinecarboxylates, closely related to 6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid. This research suggests potential applications in pharmacology, particularly in developing new vasodilators (Girgis et al., 2008).
Eigenschaften
Produktname |
6-(4-Bromophenyl)-2-methyl-3-pyridinecarboxylic acid |
|---|---|
Molekularformel |
C13H10BrNO2 |
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
CQOTVCGJANBNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)





![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)
![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)



